molecular formula C24H28O7 B3029611 Praeruptorin C CAS No. 72463-77-5

Praeruptorin C

Cat. No. B3029611
CAS RN: 72463-77-5
M. Wt: 428.5 g/mol
InChI Key: UFUVJROSOIXJGR-IULGZIFLSA-N
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Description

Praeruptorin C (Pra-C) is a bioactive compound extracted from the root of Peucedanum praeruptorum Dunn, a traditional Chinese medicine. It has been studied for its various physiological and pharmacological effects, including cardiovascular benefits, neuroprotection, anti-osteoporotic effects, anti-cancer properties, and analgesic effects. Pra-C has shown potential as a novel and versatile drug for the treatment and prevention of various diseases .

Synthesis Analysis

While the provided papers do not detail the chemical synthesis of this compound, they do discuss its extraction from natural sources, specifically from the roots of Peucedanum praeruptorum Dunn. The compound is one of the major bioactive constituents of this plant and is used in traditional medicine .

Molecular Structure Analysis

The molecular structure of this compound is not explicitly discussed in the provided papers. However, its activity as a calcium antagonist and its interaction with various cellular pathways suggest that its structure allows it to interact with specific receptors and enzymes within the body .

Chemical Reactions Analysis

This compound has been shown to interact with biological systems in several ways. It affects blood pressure by modulating the expression of phospholamban in spontaneously hypertensive rats . It also influences the expression of proteins such as BDNF, DARPP32, and huntingtin in the context of Huntington's disease . Additionally, Pra-C has been shown to suppress osteoclast formation and bone resorption by attenuating the activation of specific signaling pathways . In the context of cancer, Pra-C inhibits ERK/CTSD signaling pathways in non-small cell lung cancer . These interactions indicate that Pra-C participates in various chemical reactions within the body, leading to its diverse pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly described in the provided papers. However, its ability to be separated and determined by micellar electrokinetic chromatography suggests that it has specific physicochemical characteristics that allow for its analysis using this method . Additionally, its solubility and stability would be important factors in its bioavailability and therapeutic potential, as indicated by its various pharmacological activities .

Case Studies and Effects

Several studies have demonstrated the effects of this compound in animal models. For instance, Pra-C lowered systolic pressure and improved cardiac function in spontaneously hypertensive rats . It alleviated motor deficits and depression-like behavior in a mouse model of Huntington's disease . Pra-C also showed beneficial effects on bone mass in ovariectomized mice, a model for post-menopausal bone loss . In human non-small cell lung cancer cells, Pra-C suppressed cell proliferation and metastasis . Additionally, Pra-C exerted an analgesic effect by inhibiting microglial activation in a mouse model of chronic inflammatory pain . These case studies highlight the therapeutic potential of this compound across a range of conditions.

Scientific Research Applications

  • Vascular Health and Hypertension Management

    • Praeruptorin C has been shown to inhibit the proliferation of cattle aortic smooth muscle cells, an effect that is important in the prevention and treatment of vascular hyperplastic diseases (Wei et al., 2002).
    • It has demonstrated effectiveness in reducing blood pressure and improving cardiac function in hypertensive rats (Wenjie et al., 2014), and in preventing vascular hypertrophy and increasing nitric oxide production in hypertensive rats (Mr et al., 2001).
  • Neuroprotective Effects

    • This compound has been found to have a neuroprotective effect against NMDA-induced apoptosis in cultured cortical neurons, suggesting its potential in treating neurological disorders (Yang et al., 2013).
    • It has also shown promise in the treatment of Huntington's disease-like symptoms in mice, indicating its potential in managing movement, psychiatric, and cognitive symptoms associated with this condition (Wang et al., 2017).
  • Pain Management and Anti-Inflammatory Effects

    • This compound has exhibited analgesic effects by inhibiting microglial activation in the anterior cingulate cortex in a mouse model of chronic inflammatory pain (Su et al., 2021).
  • Antidepressant Properties

    • Studies have shown that this compound may act as an antidepressant by restoring AMPA receptors and neurotrophic factors in a mouse model of chronic unpredictable mild stress, suggesting its potential in managing depression (Shi et al., 2015).
  • Bone Health and Osteoporosis Treatment

    • This compound has been found to have beneficial effects on osteoporotic bone in ovariectomized mice, suggesting its potential use in treating osteoporosis (Liu et al., 2017).
  • Cancer Treatment

    • Research has indicated that this compound may have antiproliferative and antimetastatic effects on human non–small cell lung cancer, making it a potential novel strategy for treating this type of cancer (Liu et al., 2020).
  • Cardiovascular Protection

    • This compound has shown protective effects against myocardial ischemic injury in animal models, suggesting its potential in cardiovascular disease management (Hao & Zhi-wei, 2007).

properties

IUPAC Name

[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUVJROSOIXJGR-IULGZIFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101100692
Record name 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72463-77-5, 83382-71-2
Record name 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72463-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Praeruptorin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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